NSC328419

Vue d'ensemble

Description

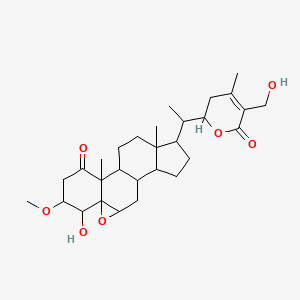

3-Methoxy-2,3-dihydrowithaferin-A is a natural product found in Vassobia breviflora, Withania somnifera, and other organisms with data available.

Applications De Recherche Scientifique

Recherche sur le cancer : cytotoxicité et anti-métastase

Le 3-méthoxy-2,3-dihydrowithaferin-A a été étudié pour ses propriétés anticancéreuses potentielles. Il est structurellement similaire à la withaferine-A, un composé connu pour ses effets cytotoxiques sur les cellules cancéreuses. Cependant, le 3-méthoxy-2,3-dihydrowithaferin-A semble manquer de cytotoxicité et est bien toléré à des concentrations plus élevées . Au lieu de cela, il peut offrir une protection aux cellules normales contre les stress oxydatifs, chimiques et UV . Ce composé pourrait être crucial dans le développement de traitements qui minimisent les dommages aux cellules saines pendant la chimiothérapie.

Activité cytoprotectrice

La recherche indique que le 3-méthoxy-2,3-dihydrowithaferin-A présente une activité cytoprotectrice. Il a été démontré qu’il protège les cellules normales contre le stress, ce qui est essentiel pour les thérapies qui visent à protéger les cellules non cancéreuses pendant les traitements tels que la chimiothérapie . Cette propriété pourrait conduire au développement de thérapies adjuvantes qui réduisent les effets secondaires des traitements anticancéreux.

Modulation de la réponse au stress

Le composé a été associé à l’induction de voies de signalisation anti-stress et pro-survie. Il peut aider à comprendre comment les cellules répondent à divers facteurs de stress et pourrait conduire à de nouvelles stratégies pour améliorer la survie cellulaire dans des conditions de stress .

Élucidation du mécanisme moléculaire

L’interaction du composé avec les protéines cellulaires et les voies de signalisation peut fournir des informations sur les mécanismes moléculaires de la survie cellulaire et de la réponse au stress. La compréhension de ces interactions peut contribuer au domaine plus large de la biologie moléculaire et au développement de thérapies ciblées .

Inhibition de l’angiogenèse

Bien que le 3-méthoxy-2,3-dihydrowithaferin-A ne possède pas la puissance anti-métastatique de ses analogues, l’étude de sa structure et de sa fonction peut éclairer le processus d’angiogenèse. Ceci est crucial pour la recherche sur le cancer, car l’inhibition de l’angiogenèse est une stratégie pour empêcher les tumeurs d’acquérir un apport sanguin et de croître .

Propriétés

IUPAC Name |

6-hydroxy-15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5-methoxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42O7/c1-14-10-21(35-26(33)17(14)13-30)15(2)18-6-7-19-16-11-24-29(36-24)25(32)22(34-5)12-23(31)28(29,4)20(16)8-9-27(18,19)3/h15-16,18-22,24-25,30,32H,6-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTMIPAPOLDOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)CC(C6O)OC)C)O5)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10330885 | |

| Record name | NSC328419 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10330885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73365-94-3 | |

| Record name | DIHYDROWITHAFERIN-A,3- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC328419 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10330885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

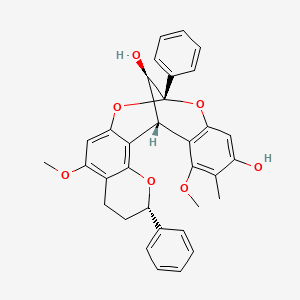

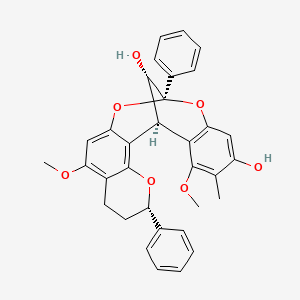

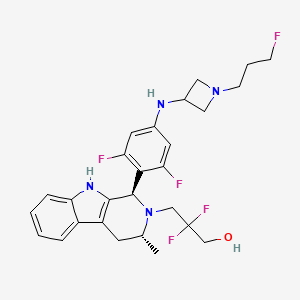

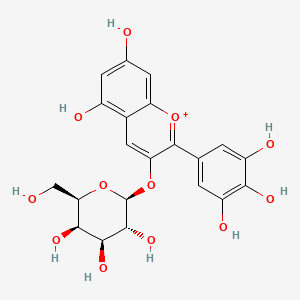

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B1649323.png)

![N~2~-[(Benzyloxy)carbonyl]-L-alpha-asparagine](/img/structure/B1649332.png)